N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a complex organic compound characterized by a diverse array of functional groups that contribute to its potential biological activities. This compound features a hexanamide backbone with an ethyl(phenyl)amino group and a quinazolinone derivative, which is notable for its pharmacological significance. The presence of both thioxo and dioxolo moieties enhances structural diversity, potentially influencing interactions with biological targets.
The compound has been synthesized and studied for its biological activities, particularly in cancer treatment, where it has shown promise as an inhibitor of polo-like kinase 1 (Plk1), an enzyme often overexpressed in cancerous cells. The structural complexity and functional diversity suggest potential applications in medicinal chemistry and drug development.
This compound can be classified as a quinazolinone derivative with significant implications in pharmacology, particularly in oncology due to its kinase inhibition properties.
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide typically involves several steps:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of intermediates and final products.
The molecular structure of N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide can be depicted as follows:
The compound's molecular formula is , which indicates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 398.51 g/mol.
The chemical reactivity of this compound can be understood through its functional groups:
Reactions involving this compound may include:
N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide acts primarily as an inhibitor of polo-like kinase 1 (Plk1).
Initial studies indicate that modifications to the thioxo group significantly affect inhibitory potency against Plk1. Enzyme-linked immunosorbent assays (ELISA) are commonly used to determine inhibitory concentrations (IC50 values).
The compound is expected to exhibit:
Chemical properties include:
N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide has potential applications in:
This compound represents a promising candidate for further research and development within medicinal chemistry and oncology-focused drug design.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7